JAK1 Selectivity Profile: Povorcitinib Phosphate Exhibits a Distinct JAK1/JAK2 Selectivity Ratio Compared to Other JAK1-Selective and Pan-JAK Inhibitors
In biochemical assays, Povorcitinib phosphate (INCB54707) demonstrates a JAK1 IC50 of 8.9 nM, with approximately 52-fold selectivity over JAK2 (IC50 = 463 nM) . This selectivity profile differs markedly from comparator JAK inhibitors. For example, the JAK1/2 inhibitor Ruxolitinib exhibits IC50 values of 3.3 nM (JAK1) and 2.8 nM (JAK2), a selectivity ratio of only ~1.2-fold [1]. Similarly, Baricitinib shows IC50 values of 5.9 nM (JAK1) and 5.7 nM (JAK2), a ratio of ~1.03-fold . Upadacitinib, another JAK1-selective inhibitor, has reported JAK1 IC50 values ranging from 0.76 nM to 47 nM depending on the assay, with JAK2 IC50 values from 19 nM to 120 nM, yielding selectivity ratios of ~2.5-fold to 25-fold [2]. The substantially higher JAK1/JAK2 selectivity ratio of povorcitinib phosphate may translate to differential effects on cytokine pathways driven predominantly by JAK2 homodimers (e.g., erythropoietin, thrombopoietin, GM-CSF) relative to JAK1-dependent pathways.
| Evidence Dimension | JAK1/JAK2 Selectivity Ratio (IC50 JAK2 ÷ IC50 JAK1) |
|---|---|
| Target Compound Data | JAK1 IC50 = 8.9 nM, JAK2 IC50 = 463 nM; Selectivity ratio ≈ 52-fold |
| Comparator Or Baseline | Ruxolitinib: JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM; ratio ≈ 1.2-fold; Baricitinib: JAK1 IC50 = 5.9 nM, JAK2 IC50 = 5.7 nM; ratio ≈ 1.03-fold; Upadacitinib: JAK1 IC50 = 0.76-47 nM, JAK2 IC50 = 19-120 nM; ratio ≈ 2.5-25-fold |
| Quantified Difference | Povorcitinib phosphate shows ≥2-fold higher JAK1/JAK2 selectivity ratio than Upadacitinib, ≥40-fold higher than Ruxolitinib, and ≥50-fold higher than Baricitinib |
| Conditions | Biochemical kinase inhibition assays; ATP concentration 1 mM; in vitro |
Why This Matters
Higher JAK1/JAK2 selectivity may reduce hematopoietic adverse events (anemia, thrombocytopenia) associated with JAK2 inhibition, a critical consideration for long-term dosing in chronic inflammatory conditions.
- [1] PMC9470217. Table 1: IC50 values of JAK inhibitors. Ruxolitinib. National Library of Medicine. View Source
- [2] PMC9470217. Table 1: Upadacitinib IC50 values. National Library of Medicine. View Source
